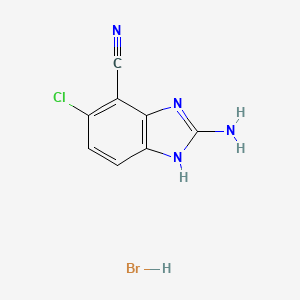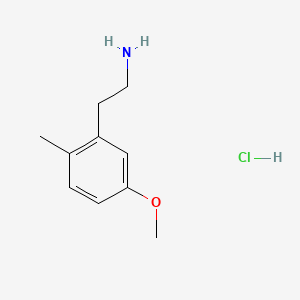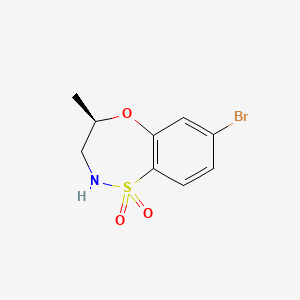
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione is a complex organic compound that belongs to the class of benzoxathiazepines. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a benzoxathiazepine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of (4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxathiazepine core, followed by the introduction of the bromine and methyl groups. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Análisis De Reacciones Químicas
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of addition products.
Aplicaciones Científicas De Investigación
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione can be compared with other similar compounds, such as:
Benzoxathiazepines: These compounds share the same core structure but differ in the substituents attached to the core. The presence of different functional groups can significantly alter their chemical and biological properties.
Benzodiazepines: Although structurally different, benzodiazepines also contain a fused ring system and are known for their therapeutic applications, particularly as anxiolytics and sedatives.
Thiazepines: These compounds have a similar ring structure but lack the oxygen atom present in benzoxathiazepines. They are studied for their potential pharmacological activities.
Propiedades
Fórmula molecular |
C9H10BrNO3S |
|---|---|
Peso molecular |
292.15 g/mol |
Nombre IUPAC |
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide |
InChI |
InChI=1S/C9H10BrNO3S/c1-6-5-11-15(12,13)9-3-2-7(10)4-8(9)14-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 |
Clave InChI |
ZLZXPWLZXMNOKU-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@H]1CNS(=O)(=O)C2=C(O1)C=C(C=C2)Br |
SMILES canónico |
CC1CNS(=O)(=O)C2=C(O1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


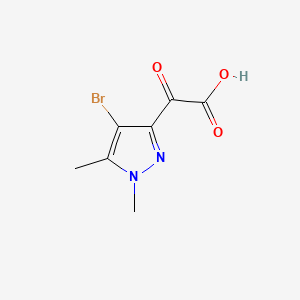
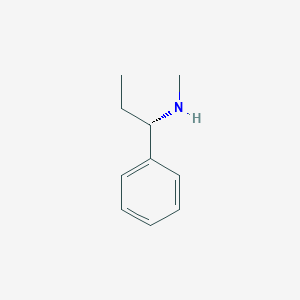

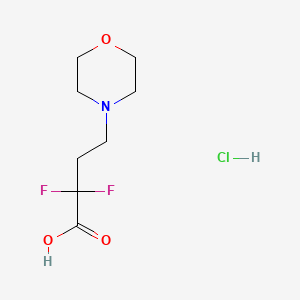
![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
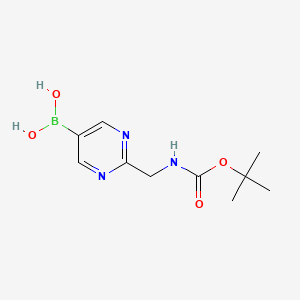

![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
